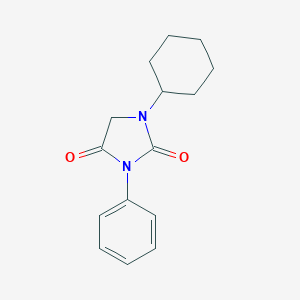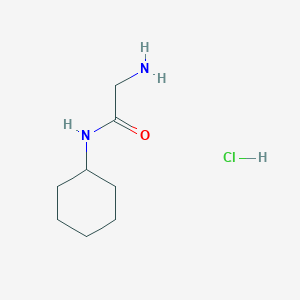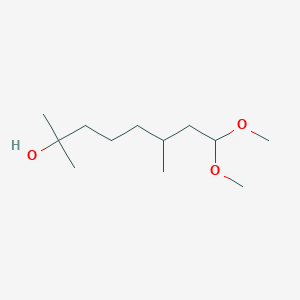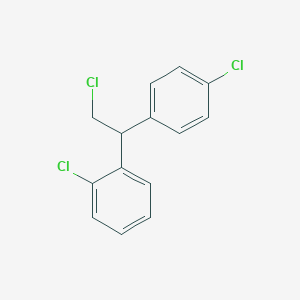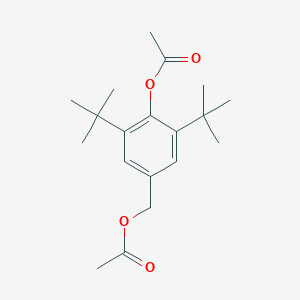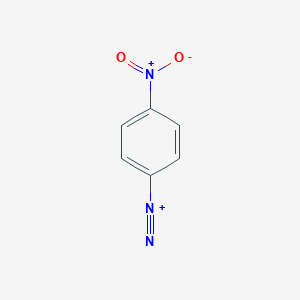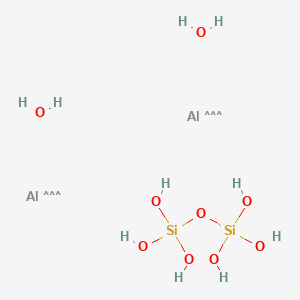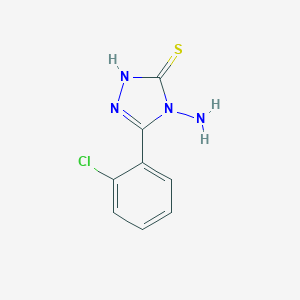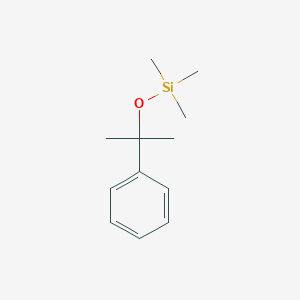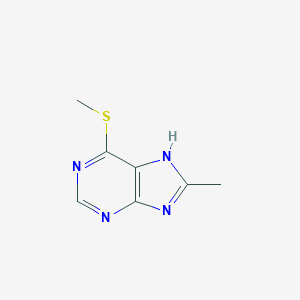
Purine, 8-methyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 8-methyl-6-(methylthio)- is a naturally occurring compound that belongs to the purine family. It is also known as 8-Methylthioguanosine or MesG. Purines are vital components of nucleotides, which are the building blocks of DNA and RNA. Purines are also found in many important biomolecules such as ATP, GTP, and cAMP. Purines have been extensively studied due to their importance in biological processes and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of purine, 8-methyl-6-(methylthio)- is not fully understood. However, it has been shown to inhibit viral replication by interfering with the synthesis of viral RNA. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
Purine, 8-methyl-6-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of intracellular adenosine, which is a potent anti-inflammatory agent. It has also been shown to increase the levels of cyclic AMP, which is involved in various cellular processes such as glucose metabolism and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using purine, 8-methyl-6-(methylthio)- in lab experiments is its high potency and specificity. It has been shown to have a high selectivity index, which means that it has a low toxicity to normal cells. However, one of the limitations of using purine, 8-methyl-6-(methylthio)- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for the study of purine, 8-methyl-6-(methylthio)-. One of the areas that require further investigation is its mechanism of action. Understanding the mechanism of action of purine, 8-methyl-6-(methylthio)- will help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of purine, 8-methyl-6-(methylthio)- in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in vivo. Additionally, the development of more efficient synthesis methods for purine, 8-methyl-6-(methylthio)- will facilitate its use in lab experiments and clinical trials.
Méthodes De Synthèse
Purine, 8-methyl-6-(methylthio)- can be synthesized using various methods. One of the most common methods is the reaction of 8-bromo-6-(methylthio)purine with potassium tert-butoxide. The reaction results in the formation of 8-methyl-6-(methylthio)purine, which can be further converted to purine, 8-methyl-6-(methylthio)- by reacting it with trimethylsilyl chloride.
Applications De Recherche Scientifique
Purine, 8-methyl-6-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against various viruses, including hepatitis C virus, dengue virus, and human immunodeficiency virus. It has also been shown to have anticancer activity by inhibiting the growth of cancer cells. Purine, 8-methyl-6-(methylthio)- has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
1008-51-1 |
|---|---|
Nom du produit |
Purine, 8-methyl-6-(methylthio)- |
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
8-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |
Clé InChI |
OWKGASBQRLTGJX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
SMILES canonique |
CC1=NC2=C(N1)C(=NC=N2)SC |
Autres numéros CAS |
1008-51-1 |
Synonymes |
8-Methyl-6-(methylthio)-1H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



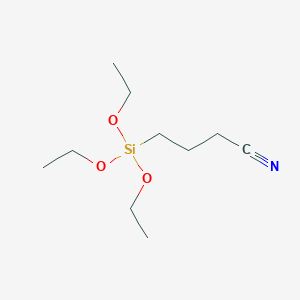
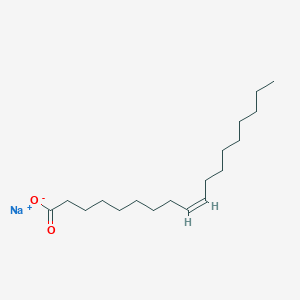
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
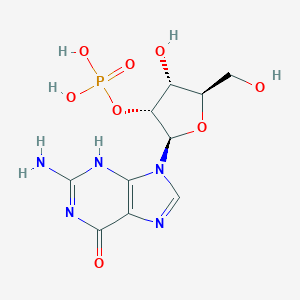
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
